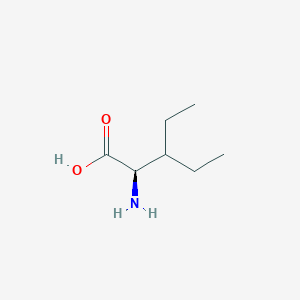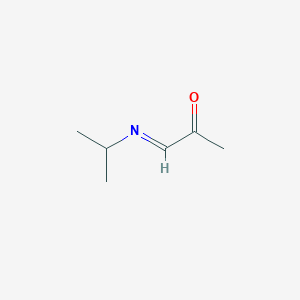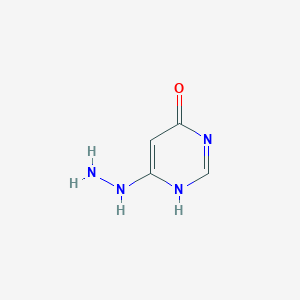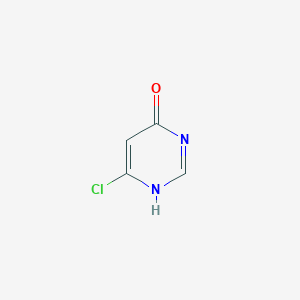![molecular formula C14H20N2O7 B017086 Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate CAS No. 127020-34-2](/img/structure/B17086.png)
Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate
説明
The compound belongs to a class of organic compounds that include ethyl propanoate derivatives and isoxazole moieties. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
Synthesis methods for related compounds typically involve multi-step organic reactions. For instance, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate as an insect growth regulator involves confirming the structure using techniques like FT-IR, NMR, and ESI-MS spectroscopy (Devi & Awasthi, 2022). These methods can be adapted to synthesize the target compound by adjusting the starting materials and reaction conditions.
Molecular Structure Analysis
The structural analysis of similar compounds is often carried out using density functional theory (DFT) and spectroscopic methods. The use of DFT helps in understanding the molecular geometry and vibrational frequencies, aiding in the confirmation of the synthesized compound's structure.
Chemical Reactions and Properties
Compounds with ethoxycarbonyl and acetamido groups participate in a variety of chemical reactions, including nucleophilic substitution and condensation reactions. The reactivity is influenced by the presence of the isoxazole ring, which can undergo ring-opening reactions under certain conditions.
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are crucial for handling and application of the compound. These properties can be predicted based on the molecular structure and have been studied for similar compounds using techniques like capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR) (Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the functional groups present in the compound. Studies on related compounds have explored their bioactivity, demonstrating the importance of molecular geometry, HOMO-LUMO energies, and intramolecular charge transfer interactions (Devi & Awasthi, 2022).
科学的研究の応用
Biodegradation and Environmental Fate
Biodegradation of Gasoline Ethers
A review focused on the biodegradation and environmental fate of gasoline ethers, like ethyl tert-butyl ether (ETBE), offers insights into microbial degradation pathways that could be relevant for related compounds. This research outlines microbial enzymes' roles, such as monooxygenases, in the initial hydroxylation steps, key intermediates formed during degradation, and the influence of environmental co-contaminants on degradation rates. The study highlights the genetic and metabolic diversity in microbial communities capable of ether degradation, suggesting potential biotechnological applications for remediation of ether-contaminated sites (Thornton et al., 2020).
Medicinal Chemistry and Pharmacology
Synthesis and Antioxidant Evaluation
Research into isoxazolone derivatives, including methods for their facile synthesis through multi-component reactions, could be pertinent. These compounds demonstrate significant biological and medicinal properties, serving as intermediates for synthesizing various heterocycles. Their synthetic routes, involving reactions among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, could offer a template for the synthesis and potential biomedical applications of related compounds, including the assessment of antioxidant activities (Laroum et al., 2019).
Environmental Science and Toxicology
Parabens in Aquatic Environments
A review on the occurrence, fate, and behavior of parabens in aquatic environments sheds light on the environmental impact of various esters, including those related to the compound . This research discusses parabens' biodegradability, their persistence in the environment, and their potential as weak endocrine disruptors. Such studies underscore the importance of understanding the environmental fate of synthetic compounds and their degradation products, which could inform safety and impact assessments for a wide range of chemically related substances (Haman et al., 2015).
特性
IUPAC Name |
diethyl 2-acetamido-2-[(5-methyl-3-oxo-1,2-oxazol-4-yl)methyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O7/c1-5-21-12(19)14(15-9(4)17,13(20)22-6-2)7-10-8(3)23-16-11(10)18/h5-7H2,1-4H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWHIXXRYOGJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(ONC1=O)C)(C(=O)OCC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560867 | |
| Record name | Diethyl acetamido[(5-methyl-3-oxo-2,3-dihydro-1,2-oxazol-4-yl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate | |
CAS RN |
127020-34-2 | |
| Record name | Diethyl acetamido[(5-methyl-3-oxo-2,3-dihydro-1,2-oxazol-4-yl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



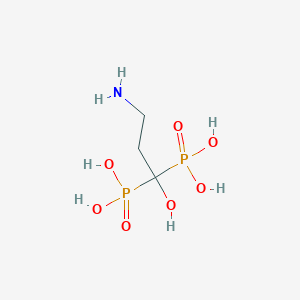
![2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)-](/img/structure/B17008.png)
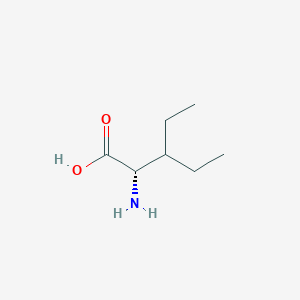


![1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone](/img/structure/B17023.png)
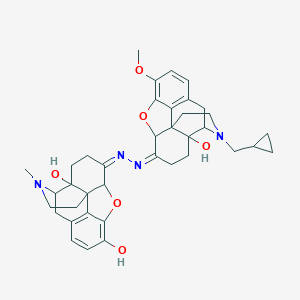

![N-[2-(diethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B17031.png)
